molecular formula C8H6BrN3 B1283493 7-Bromoquinoxalin-2-amine CAS No. 212327-11-2

7-Bromoquinoxalin-2-amine

Cat. No. B1283493
M. Wt: 224.06 g/mol
InChI Key: RDAQMZGUSCZFFW-UHFFFAOYSA-N
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Description

7-Bromoquinoxalin-2-amine is a chemical compound that is part of the quinoxaline family, a class of heterocyclic aromatic organic compounds. It features a quinoxaline core structure with a bromine atom and an amine group attached to it. This compound is of interest due to its potential applications in medicinal chemistry and as an intermediate in organic synthesis.

Synthesis Analysis

The synthesis of related compounds has been explored in several studies. For instance, novel 7-alkylamino-2-methylquinoline-5,8-diones were synthesized from 2,5-dimethoxyaniline through a multi-step process involving the Skraup reaction, demethylations, oxidative bromination, amination, and debromination . Another study developed enzymatic strategies for synthesizing enantioenriched 1-[2-bromo(het)aryloxy]propan-2-amines, which are valuable precursors for antimicrobial agents like Levofloxacin . These methods highlight the versatility of brominated compounds in synthesis and their potential transformation into pharmacologically relevant structures.

Molecular Structure Analysis

The molecular structure of 7-Bromoquinoxalin-2-amine would consist of a quinoxaline ring system with a bromine atom at the 7-position and an amine group at the 2-position. The presence of these functional groups is likely to influence the electronic distribution within the molecule, affecting its reactivity and interaction with biological targets.

Chemical Reactions Analysis

The reactivity of brominated quinolines has been studied, showing that nucleophilic substitution reactions can be used to transform 6- or 7-bromo-2-methylquinoline-5,8-diones with various amines . The regiochemistry of these reactions is significant, as it determines the position at which substitution occurs, which in turn affects the properties of the resulting compounds. The studies suggest mechanisms for the observed regioselectivity during these transformations.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 7-Bromoquinoxalin-2-amine are not detailed in the provided papers, the related compounds synthesized in these studies likely share some common characteristics, such as solubility in organic solvents, melting points, and reactivity towards nucleophiles. The presence of the bromine atom makes these compounds suitable for further functionalization through nucleophilic aromatic substitution reactions.

Relevant Case Studies

One of the case studies involves the synthesis of N4-substituted 7-bromo-1,5-naphthyridin-4-amines, which were prepared from nicotinic acid and showed significant antimalarial activity . This demonstrates the potential of brominated compounds in the development of new antimalarial drugs. The ability to effect apparent cures in a mouse model of malaria with a single dose highlights the therapeutic potential of these compounds.

Scientific Research Applications

Organic Synthesis

7-Bromoquinoxalin-2-amine has been utilized in organic synthesis. For instance, its behavior as an organic photoacid was exploited in the preparation of polycyclic amines via acid-catalyzed condensation with aldehydes (Strada et al., 2019).

Potential Antimalarial Applications

A study by Barlin and Tan (1985) explored the preparation of N4-substituted 7-bromo-1,5-naphthyridin-4-amines from nicotinic acid and found several compounds, including derivatives of 7-bromoquinoxalin-2-amine, which showed significant antimalarial activity (Barlin & Tan, 1985).

Ligand Binding Studies

Research by Fan et al. (2011) investigated structural modifications in aminobutyl-benzamides, including 7-bromoquinoxalin-2-amine derivatives, as ligands for binding σ1 and σ2 receptors, highlighting the compound's relevance in biochemical receptor studies (Fan, Lever, & Lever, 2011).

Chemical Synthesis and Modifications

Several studies focus on the synthesis and modification of 7-bromoquinoxalin-2-amine derivatives. For instance, Choi et al. (2002, 2004) synthesized novel quinoline derivatives through various chemical reactions including bromination and amination, demonstrating the versatility of 7-bromoquinoxalin-2-amine in chemical synthesis (Choi et al., 2002; Choi & Chi, 2004).

Photochemical Applications

Asad et al. (2017) explored the use of tertiary amines, including 7-bromoquinoxalin-2-amine derivatives, in photochemical applications for studying cell physiology, demonstrating its utility in biological research (Asad et al., 2017).

Antitumor Activity

Research by Jung et al. (2003) investigated the antitumor activity of novel deoxoartemisinin derivatives, including bromoalkyl analogues of 7-bromoquinoxalin-2-amine, showing its potential in cancer treatment (Jung et al., 2003).

Safety And Hazards

While specific safety and hazard information for “7-Bromoquinoxalin-2-amine” is not available, general precautions for handling amines include avoiding dust formation, avoiding breathing mist, gas or vapours, and avoiding contact with skin and eyes .

properties

IUPAC Name

7-bromoquinoxalin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3/c9-5-1-2-6-7(3-5)12-8(10)4-11-6/h1-4H,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDAQMZGUSCZFFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(N=C2C=C1Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00571447
Record name 7-Bromoquinoxalin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00571447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromoquinoxalin-2-amine

CAS RN

212327-11-2
Record name 7-Bromoquinoxalin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00571447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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